(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate is a sulfur-containing heterocyclic compound featuring a methyl ester core linked to a benzylthio group and a 5-(thiophen-2-yl)isoxazole moiety. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, is substituted at the 5-position with a thiophene group, enhancing its electronic complexity.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-benzylsulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-17(12-22-11-13-5-2-1-3-6-13)20-10-14-9-15(21-18-14)16-7-4-8-23-16/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPRJVQHZCKRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)OCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oximation of Thiophene-2-Carbaldehyde
The synthesis begins with thiophene-2-carbaldehyde undergoing oximation to form the corresponding oxime.
- Dissolve NaOH (18.4 g, 460 mmol) in H₂O (500 mL)
- Add hydroxylamine hydrochloride (32.0 g, 460 mmol)
- Slowly introduce thiophene-2-carbaldehyde (70.0 g, 400 mmol) in ethanol (400 mL)
- React at 70°C for 24 hours under stirring
- Concentrate under reduced pressure, filter, and dry
Halogenation with N-Chlorosuccinimide (NCS)
The oxime intermediate undergoes halogenation to generate α-chlorooxime.
- Suspend thiophene-2-carbaldehyde oxime (72.0 g, 378.9 mmol) in DMA (150 mL)
- Add NCS (50.6 g, 378.9 mmol)
- Stir at 45°C for 3 hours
- Quench with ice water, extract with methyl tert-butyl ether
- Dry organic phase and concentrate
Yield : 95.0% (pale yellow oil)
Optimization Insights :
- DMA solvent prevents side reactions during halogenation
- Temperature control (<50°C) minimizes decomposition
Cyclization with Methyl 2-(Benzylthio)acetate
The halogenated intermediate undergoes base-mediated cyclization to form the isoxazole ring.
- Combine α-chlorooxime (121.6 g, 380.0 mmol) with methyl 2-(benzylthio)acetate (54.8 g, 380.0 mmol)
- Add triethylamine (76.9 g, 760.0 mmol) in absolute ethanol (80 mL)
- Stir at room temperature for 12 hours
- Precipitate product by adding methyl tert-butyl ether (350 mL)
- Filter and recrystallize from ethanol
Yield : 79.0% (white crystalline solid)
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 7.32–7.44 (m, thiophene-H), 5.21 (s, CH₂O), 4.12 (s, SCH₂Ph)
- IR : 1741 cm⁻¹ (C=O), 2924 cm⁻¹ (Ar-CH)
1,3-Dipolar Cycloaddition Route (Pathway B)
Nitrile Oxide Generation
Thiophene-2-carbaldehyde oxime is converted to nitrile oxide via chlorination-dehydrohalogenation.
- Treat oxime (0.1 mol) with Cl₂ gas in CCl₄ at 0°C
- Add Et₃N (0.12 mol) to eliminate HCl
- Filter and concentrate
Critical Note :
- In situ generation prevents isolation of unstable nitrile oxides
Cycloaddition with Propargyl Ester
Nitrile oxide reacts with methyl 2-(benzylthio)propiolate in a Cu(I)-catalyzed process.
- Dissolve nitrile oxide (10 mmol) in THF
- Add CuI (0.1 mmol) and propargyl ester (12 mmol)
- Reflux for 6 hours
- Concentrate and purify via flash chromatography
Yield : 68–72%
Advantages :
- Regioselective formation of 3,5-disubstituted isoxazole
- Broad functional group tolerance
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 63.2% | 48–51% |
| Reaction Steps | 3 | 2 |
| Purification Method | Crystallization | Chromatography |
| Scalability | Industrial | Laboratory |
| Regioselectivity | Moderate | High |
Key Observations :
- Pathway A offers superior scalability due to crystallization-based purification
- Pathway B provides better regiocontrol but requires chromatographic separation
Functionalization and Derivatization
Ester Group Modifications
The benzylthioacetate moiety permits further transformations:
Thioether Oxidation :
Transesterification :
Industrial-Scale Considerations
Process Intensification
Green Chemistry Metrics
| Metric | Value |
|---|---|
| E-factor | 18.7 |
| Atom Economy | 64.3% |
| PMI | 23.5 |
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The benzylthioacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Isoxazolines.
Substitution: Various substituted benzylthioacetate derivatives.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate is a complex organic molecule with an isoxazole ring, a thiophene moiety, and a benzylthioacetate functional group. Its structural arrangement suggests it has the potential for diverse chemical reactivity and biological activity because of the multiple functional groups that can participate in various interactions. The isoxazole ring is known for its role in medicinal chemistry and often exhibits significant biological activity, while the thiophene and benzylthio groups can enhance lipophilicity and bioavailability.
Potential Applications
Due to its potential biological activity, the applications of this compound are diverse.
- Drug Discovery Compounds containing isoxazole rings are often associated with a variety of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities.
- Target Interaction Studies Interaction studies using techniques like molecular docking and high-throughput screening can elucidate how this compound interacts with various biological targets. These studies help in understanding binding affinities, modes of action, and potential side effects.
- In Vitro Assessments In vitro assays can assess cytotoxicity and selectivity against different cell lines to evaluate therapeutic windows.
- Medicinal Chemistry N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities.
Structural Features and Activities of Similar Compounds
Several compounds share structural features with this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Isoxazole, Thiophene, Benzylthio | Potential anti-inflammatory activity |
| 5-Methylisoxazole | Isoxazole ring | Anti-inflammatory |
| Thienopyridine Derivatives | Thiophene fused with pyridine | Antiplatelet |
| Benzothiazole Derivatives | Benzothiazole structure | Antimicrobial |
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate would depend on its specific application. For instance, if used as an antimicrobial agent, it might target bacterial cell walls or enzymes. If explored for anticancer properties, it could interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Isoxazole vs. Oxadiazole Derivatives
The target compound’s isoxazole ring differs from the 1,3,4-oxadiazole core in compounds like methyl (E)-2-(methoxyimino)-2-(2-((4-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate ().
Thiophene vs. Benzene Substituents
The thiophene substituent in the target compound contrasts with phenyl groups in analogues like ethyl 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (). Thiophene’s sulfur atom enhances π-conjugation and may improve charge-transfer properties compared to purely aromatic systems .
Functional Group Variations
Benzylthioether vs. Phosphoryl Thioethers
The benzylthio group in the target compound differs from the bis(benzylthio)phosphoryl group in methyl 2-[bis(benzylthio)phosphoryl]acetate (). Phosphoryl thioethers act as Horner–Wadsworth–Emmons (HWE) reagents, enabling stereoselective olefination, while benzylthioacetates may prioritize thiol-mediated redox interactions or hydrolytic stability .
Ester Group Variations
The methyl ester in the target compound contrasts with ethyl esters in compounds like ethyl 2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl)-N(4-oxo-3-phenyl thiazolidin-2-ylidene)acetohydrazide (). Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, impacting bioavailability or synthetic intermediate stability .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Research Findings and Discussion
- Heterocyclic Influence on Reactivity : The isoxazole-thiophene motif in the target compound likely exhibits distinct electronic properties compared to oxadiazole derivatives, influencing its participation in cycloaddition or electrophilic substitution reactions .
- This aligns with fungicidal activity observed in oxadiazole analogues .
- Synthetic Utility : The HWE reagent in demonstrates that sulfur-containing esters can govern reaction stereoselectivity, suggesting the target compound’s benzylthioacetate group may serve as a directing group in synthesis .
- Computational Insights : Density-functional theory (DFT) methods () could elucidate the electronic structure of the target compound, aiding in predicting reactivity or binding interactions .
Biological Activity
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate is a derivative of isoxazole and thiophene, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a unique combination of an isoxazole ring and a thiophene ring, which contribute to its chemical reactivity and biological properties. The isoxazole moiety is known for its role in various pharmacological activities, while the thiophene ring enhances the compound's stability and bioavailability.
Biological Activity Overview
Research indicates that compounds containing isoxazole and thiophene derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Isoxazole derivatives have been shown to possess significant anticancer properties. For instance, studies have demonstrated that certain isoxazole compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 and HeLa cells .
- Antimicrobial Properties : Compounds with thiophene rings are often explored for their antimicrobial effects. The presence of sulfur in thiophene enhances interactions with microbial targets .
- Anti-inflammatory Effects : Isoxazole derivatives have been linked to anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation. For example, isoxazole derivatives have been shown to interact with various kinases and receptors .
- Cell Cycle Modulation : Research has indicated that certain isoxazole compounds can induce apoptosis in cancer cells by affecting cell cycle progression .
- Binding Affinity : The structural components of the compound enhance its binding affinity to molecular targets, increasing its efficacy.
Case Studies and Research Findings
Several studies highlight the biological activity of similar compounds:
- Isoxazole Derivatives in Cancer Treatment : A study reported that 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values lower than those of established drugs like sorafenib . This suggests that this compound could have comparable or enhanced anticancer properties.
- Antimicrobial Studies : Research on thiophene derivatives demonstrated effective antimicrobial activity against various pathogens, indicating that the presence of thiophene in our compound may confer similar benefits .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cells/Pathogens | IC50/Effectiveness |
|---|---|---|---|
| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | Anticancer | MCF-7, HeLa | IC50 = 0.37 µM |
| Thiophene Derivative | Antimicrobial | Staphylococcus aureus | Effective |
| Isoxazole Derivative | Anti-inflammatory | Inflammatory cytokines | Significant reduction |
Q & A
Q. What are the standard synthetic protocols for preparing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the isoxazole-thiophene core via cyclization of precursors like thiophene-2-carbaldehyde and hydroxylamine derivatives under reflux conditions in ethanol .
- Step 2 : Introduction of the benzylthioacetate group using ethyl bromoacetate and benzylthiol in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
Critical Parameters :- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Reaction time : Extended reflux (6–12 hours) improves esterification efficiency .
- Purification : Recrystallization from ethanol or column chromatography is essential for isolating high-purity products .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the isoxazole (δ 6.2–6.5 ppm for H-isoxazole), thiophene (δ 7.1–7.3 ppm), and benzylthioacetate (δ 3.8–4.1 ppm for CH₂-S) moieties .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z ~387) .
- Infrared (IR) Spectroscopy : Key peaks include C=O (1730 cm⁻¹) and C-S (650 cm⁻¹) stretches .
Advanced Research Questions
Q. How can conflicting reports on the compound’s biological activity (e.g., anticancer vs. antiviral) be resolved through structural optimization?
Contradictions in biological activity may arise from:
- Substituent Effects : Modifying the benzylthio group (e.g., replacing benzyl with nitrobenzyl) alters target binding. For example, nitro groups enhance electron-withdrawing effects, potentially increasing antiviral activity .
- Core Modifications : Replacing the thiophene with a furan ring reduces steric hindrance, improving interaction with kinase targets in cancer models .
Methodology :- SAR Studies : Synthesize analogs with systematic substitutions and test against relevant assays (e.g., IC₅₀ in tumor cell lines vs. viral replication inhibition) .
- Computational Docking : Use tools like AutoDock to predict binding affinities to targets such as EGFR (cancer) or viral proteases .
Q. What strategies mitigate side reactions during the esterification step of the synthesis?
Common side reactions include hydrolysis of the ester group or incomplete substitution. Solutions involve:
- Moisture Control : Use anhydrous solvents and inert gas (N₂/Ar) atmospheres .
- Catalyst Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylthiol reactivity .
- Temperature Gradients : Gradual heating (e.g., 50°C → 100°C) minimizes thermal degradation .
Q. How do pH and temperature affect the compound’s stability in biological assays?
- pH Stability : The compound is prone to hydrolysis under basic conditions (pH > 9), degrading the ester bond. Buffered solutions (pH 6–7.4) are recommended for in vitro studies .
- Temperature : Storage at –20°C preserves integrity, while incubation at 37°C (mimicking physiological conditions) reduces half-life to ~48 hours .
Q. What mechanistic insights explain its dual activity in platelet aggregation inhibition and thrombolysis?
The compound may target multiple pathways:
- Thromboxane A2 Receptor Antagonism : The isoxazole-thiophene core mimics prostaglandin structures, blocking platelet activation .
- Fibrinolytic Enhancement : The benzylthioacetate group may enhance plasminogen activation via sulfhydryl interactions .
Validation : Use knockout models (e.g., TXA2 receptor-null mice) to isolate mechanisms .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported cytotoxicity values across studies?
Discrepancies may stem from:
- Assay Variability : MTT vs. ATP-based assays yield differing IC₅₀ values due to metabolic interference .
- Cell Line Heterogeneity : Sensitivity varies with cell origin (e.g., HeLa vs. HepG2) .
Resolution :- Standardize protocols (e.g., ATP assays for consistency).
- Compare data using a reference compound (e.g., doxorubicin) as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
